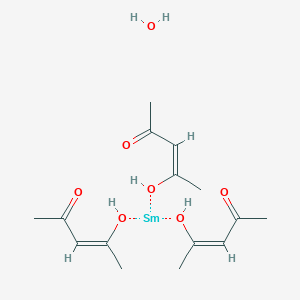

Tris(pentane-2,4-dionato-O,O')samarium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(pentane-2,4-dionato-O,O’)samarium: is a coordination compound where samarium is coordinated with three pentane-2,4-dionato ligands. This compound is part of a broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of tris(pentane-2,4-dionato-O,O’)samarium typically involves the reaction of samarium salts with pentane-2,4-dione (acetylacetone) in the presence of a base. The general reaction can be represented as follows:

Sm3++3C5H8O2→Sm(C5H7O2)3+3H+

In this reaction, samarium trichloride or samarium nitrate can be used as the samarium source, and the reaction is typically carried out in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or ammonium hydroxide, facilitates the deprotonation of the acetylacetone, allowing it to coordinate with the samarium ion.

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)samarium follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)samarium can undergo various chemical reactions, including:

Oxidation and Reduction: The samarium center can participate in redox reactions, although it is typically in the +3 oxidation state in this compound.

Substitution Reactions: The pentane-2,4-dionato ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can oxidize the samarium center, although this is less common.

Substitution: Ligand exchange reactions can be carried out using other diketones or similar ligands in an organic solvent.

Major Products:

Oxidation: Oxidized forms of samarium complexes.

Substitution: New coordination compounds with different ligands.

Applications De Recherche Scientifique

Chemistry: Tris(pentane-2,4-dionato-O,O’)samarium is used as a precursor in the synthesis of other samarium-containing compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology and Medicine: While less common, this compound can be used in biological studies involving lanthanides, particularly in understanding their interactions with biological molecules.

Industry: In the industrial sector, tris(pentane-2,4-dionato-O,O’)samarium is used in materials science, particularly in the preparation of samarium-containing materials for electronic and magnetic applications.

Mécanisme D'action

The mechanism by which tris(pentane-2,4-dionato-O,O’)samarium exerts its effects depends on the specific application. In catalysis, the samarium center can facilitate various chemical transformations by coordinating with substrates and stabilizing transition states. The pentane-2,4-dionato ligands help to stabilize the samarium ion and modulate its reactivity.

Comparaison Avec Des Composés Similaires

- Tris(pentane-2,4-dionato-O,O’)gallium

- Tris(pentane-2,4-dionato-O,O’)cobalt

- Tris(pentane-2,4-dionato-O,O’)manganese

Uniqueness: Tris(pentane-2,4-dionato-O,O’)samarium is unique due to the specific properties imparted by the samarium ion, such as its magnetic and electronic characteristics. Compared to other metal acetylacetonates, it offers distinct advantages in applications requiring specific lanthanide properties.

Activité Biologique

Tris(pentane-2,4-dionato-O,O')samarium , commonly referred to as samarium(III) acetylacetonate, is a coordination compound of samarium with significant interest in various fields, including medicinal chemistry, materials science, and catalysis. This compound is notable for its biological activities, which include potential applications in anticancer therapies and as an antioxidant agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Structure

- Molecular Formula : C15H24O6Sm

- Molecular Weight : 447.69 g/mol

- CAS Number : 14589-42-5

- Appearance : White to off-white powder

Synthesis

This compound is synthesized through the reaction of samarium oxide with acetylacetone in a suitable solvent under controlled conditions. The resulting compound forms stable complexes that exhibit unique chemical properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant inhibition of cell proliferation with IC50 values of approximately 15 µM for HeLa cells and 18 µM for MCF-7 cells. These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress associated with various diseases.

The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound effectively reduced DPPH radical concentration, indicating strong antioxidant potential.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. The compound exhibited inhibitory activity against several bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

Numéro CAS |

14589-42-5 |

|---|---|

Formule moléculaire |

C15H21O6Sm |

Poids moléculaire |

447.7 g/mol |

Nom IUPAC |

pentane-2,4-dione;samarium(3+) |

InChI |

InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Clé InChI |

JTZJMDRBZZVNSP-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |

SMILES isomérique |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |

SMILES canonique |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3] |

Key on ui other cas no. |

14589-42-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.